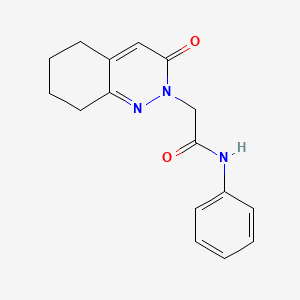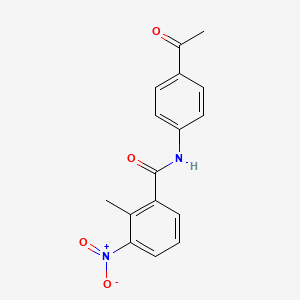
N-(4-乙酰苯基)-2-甲基-3-硝基苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-acetylphenyl)-2-methyl-3-nitrobenzamide is an organic compound with a complex structure that includes an acetylphenyl group, a methyl group, and a nitrobenzamide moiety
科学研究应用
N-(4-acetylphenyl)-2-methyl-3-nitrobenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific chemical properties.
作用机制
Target of Action
Similar compounds have been found to interact with proteins such as the heat shock protein hsp 90-alpha . This protein plays a crucial role in maintaining cellular homeostasis and is often implicated in cancer biology.
Mode of Action
This interaction could potentially alter the protein’s conformation, disrupt its interaction with other proteins, or inhibit its enzymatic activity .
Biochemical Pathways
Given its potential interaction with proteins like hsp 90-alpha, it could influence pathways related to protein folding, cellular stress responses, and apoptosis .
Result of Action
If it does interact with proteins like hsp 90-alpha, it could potentially disrupt cellular homeostasis and induce apoptosis, particularly in cancer cells .
Action Environment
Environmental factors such as pH, temperature, and the presence of other interacting molecules can influence the action, efficacy, and stability of N-(4-acetylphenyl)-2-methyl-3-nitrobenzamide . For instance, extreme pH or temperature conditions could affect the compound’s stability or its interaction with target proteins .
安全和危害
未来方向
生化分析
Biochemical Properties
N-(4-acetylphenyl)-2-methyl-3-nitrobenzamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain metabolic enzymes, such as carbonic anhydrase and acetylcholinesterase . These interactions are crucial as they can modulate the activity of these enzymes, leading to changes in metabolic pathways and cellular functions.
Cellular Effects
N-(4-acetylphenyl)-2-methyl-3-nitrobenzamide has notable effects on different cell types and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of genes involved in oxidative stress response and apoptosis, thereby impacting cell survival and proliferation .
Molecular Mechanism
The molecular mechanism of N-(4-acetylphenyl)-2-methyl-3-nitrobenzamide involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This compound has been shown to inhibit carbonic anhydrase and acetylcholinesterase by binding to their active sites, leading to a decrease in their enzymatic activity . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(4-acetylphenyl)-2-methyl-3-nitrobenzamide change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound has been associated with changes in cellular metabolism and gene expression.
Dosage Effects in Animal Models
The effects of N-(4-acetylphenyl)-2-methyl-3-nitrobenzamide vary with different dosages in animal models. At low doses, it has been observed to have minimal effects on cellular function. At higher doses, it can cause significant changes in metabolic pathways and gene expression . Toxic or adverse effects have been reported at very high doses, indicating the importance of dosage optimization in experimental settings.
Metabolic Pathways
N-(4-acetylphenyl)-2-methyl-3-nitrobenzamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways. For example, it has been shown to affect the activity of carbonic anhydrase and acetylcholinesterase, leading to changes in metabolic flux and metabolite levels . These interactions are crucial for understanding the compound’s overall impact on cellular metabolism.
Transport and Distribution
The transport and distribution of N-(4-acetylphenyl)-2-methyl-3-nitrobenzamide within cells and tissues are essential for its biological activity. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. Studies have shown that it can accumulate in specific tissues, leading to localized effects on cellular function .
Subcellular Localization
N-(4-acetylphenyl)-2-methyl-3-nitrobenzamide exhibits specific subcellular localization, which influences its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it has been observed to localize in the mitochondria, where it can affect mitochondrial function and energy metabolism .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-2-methyl-3-nitrobenzamide typically involves multiple steps. One common method starts with the nitration of 2-methylbenzoic acid to introduce the nitro group. This is followed by the acylation of the resulting nitro compound with 4-acetylphenylamine under acidic conditions to form the desired product. The reaction conditions often involve the use of strong acids like sulfuric acid or hydrochloric acid as catalysts and solvents like dichloromethane or ethanol.
Industrial Production Methods
In an industrial setting, the production of N-(4-acetylphenyl)-2-methyl-3-nitrobenzamide may involve large-scale nitration and acylation processes. These processes are optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
N-(4-acetylphenyl)-2-methyl-3-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base like sodium hydroxide.
Oxidation: Potassium permanganate, sulfuric acid.
Major Products Formed
Reduction: N-(4-acetylphenyl)-2-methyl-3-aminobenzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: N-(4-acetylphenyl)-2-carboxy-3-nitrobenzamide.
相似化合物的比较
Similar Compounds
- N-(4-acetylphenyl)-4-methylbenzenesulfonamide
- N-(3-acetylphenyl)-4-methylbenzenesulfonamide
- 4′-Acetamidoacetophenone
Uniqueness
N-(4-acetylphenyl)-2-methyl-3-nitrobenzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the nitro and acetyl groups allows for diverse chemical modifications and interactions, making it a versatile compound for various applications.
属性
IUPAC Name |
N-(4-acetylphenyl)-2-methyl-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4/c1-10-14(4-3-5-15(10)18(21)22)16(20)17-13-8-6-12(7-9-13)11(2)19/h3-9H,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CILHGCKMLIYRIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
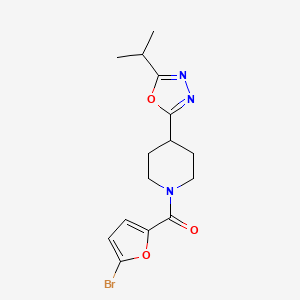
![1-(1-(Benzo[b]thiophen-3-yl)propan-2-yl)-3-(3,4-dimethoxybenzyl)urea](/img/structure/B2897019.png)
![5-Chloro-N-[3-(furan-3-YL)-3-hydroxypropyl]-2-methoxybenzamide](/img/structure/B2897020.png)

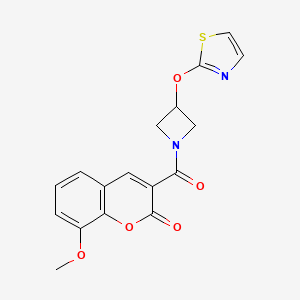
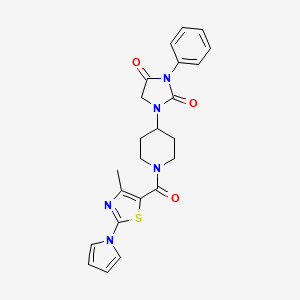


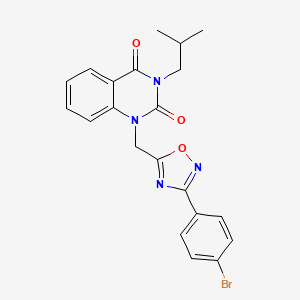
![2-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}-2,2-difluoroacetic acid](/img/structure/B2897030.png)
![(Z)-3-methyl-5-((4-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2897032.png)

![N-{[8-(3-Methyl-1,2,4-oxadiazol-5-YL)-[1,2,4]triazolo[4,3-A]pyridin-3-YL]methyl}-2-phenylbutanamide](/img/structure/B2897038.png)
